2,6-Dibromo-4-(trifluoromethyl)pyridine

Catalog No.
S925194
CAS No.
1000152-84-0
M.F
C6H2Br2F3N
M. Wt
304.892
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-(trifluoromethyl)pyridine

CAS Number

1000152-84-0

Product Name

2,6-Dibromo-4-(trifluoromethyl)pyridine

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)pyridine

Molecular Formula

C6H2Br2F3N

Molecular Weight

304.892

InChI

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H

InChI Key

UYZOWFBHUSJQPJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1Br)Br)C(F)(F)F

Synonyms

2,6-DibroMo-4-(trifluoroMethyl)pyridine

2,6-Dibromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one trifluoromethyl group attached to its aromatic ring. The compound has the molecular formula C6H2Br2F3NC_6H_2Br_2F_3N and a molecular weight of 304.89 g/mol. Its structure contributes to unique chemical properties, making it of interest in various fields, particularly in organic synthesis and agrochemical applications .

The chemical behavior of 2,6-Dibromo-4-(trifluoromethyl)pyridine is influenced by its halogen substituents. Typical reactions include:

  • Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic substitution reactions, allowing further functionalization of the aromatic ring.
  • Nucleophilic Substitution: The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles .
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex organic molecules .

The biological activity of 2,6-Dibromo-4-(trifluoromethyl)pyridine has been explored primarily in the context of its derivatives. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for agricultural fungicides and bactericides .
  • Insecticides: The compound's halogenated nature may enhance its efficacy as an insecticide, targeting specific pests while minimizing harm to non-target organisms .

Synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine can be achieved through several methods:

  • Bromination of Pyridine Derivatives: Bromination reactions using brominating agents such as bromine or dibromohydantoin in suitable solvents (e.g., carbon tetrachloride) can yield the desired product efficiently under mild conditions .
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished via direct fluorination or by using trifluoromethylating agents during the synthesis process .
  • Multistep Synthesis: A combination of functionalization steps involving electrophilic and nucleophilic substitutions may also be employed to construct the compound from simpler precursors .

2,6-Dibromo-4-(trifluoromethyl)pyridine finds applications in various fields:

  • Agriculture: It is used as an intermediate in the synthesis of pesticides and herbicides due to its biological activity against pests and diseases .
  • Pharmaceuticals: The compound serves as a building block for developing pharmaceuticals with specific biological activities .
  • Material Science: Its unique chemical properties make it suitable for use in advanced materials and coatings that require stability under harsh conditions .

Studies on the interactions of 2,6-Dibromo-4-(trifluoromethyl)pyridine with biological systems are crucial for understanding its potential toxicity and efficacy. Research indicates that:

  • Binding Affinity: The compound may interact with specific enzymes or receptors, influencing metabolic pathways in target organisms.
  • Toxicity Assessments: Evaluations of its toxicity against non-target species are essential for assessing environmental impact and safety in agricultural applications .

Several compounds share structural similarities with 2,6-Dibromo-4-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
2-Bromo-4-(trifluoromethyl)pyridine175205-81-9One bromine atom; less halogenated
2-Bromo-5-(trifluoromethyl)pyridine50488-42-1Different position of bromine
2-Bromo-3-(trifluoromethyl)pyridine175205-82-0Different position; potential different activity
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine1156542-30-1Contains fluorine instead of bromine
2-Bromo-6-(difluoromethyl)pyridine872365-91-8Contains difluoromethyl group

The presence of two bromine atoms and one trifluoromethyl group distinguishes 2,6-Dibromo-4-(trifluoromethyl)pyridine from other similar compounds, potentially enhancing its reactivity and biological activity compared to less halogenated derivatives .

Bromination Strategies for Pyridine Derivatives

The bromination of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, requiring careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern. Contemporary approaches focus on three primary methodologies: halogen exchange reactions from chlorinated precursors, direct catalytic bromination using bromide sources, and continuous flow processes designed for scalable synthesis. Each methodology presents distinct advantages and limitations that must be evaluated based on the specific substitution pattern required and the scale of synthesis contemplated.

The regioselectivity of bromination in pyridine systems is governed by the electronic properties of the heterocyclic ring, where the electron-deficient nature of pyridine directs electrophilic substitution to specific positions. The presence of electron-withdrawing groups such as trifluoromethyl substituents further modulates this reactivity pattern, often requiring specialized conditions to achieve the desired 2,6-dibromination pattern. Modern synthetic strategies have increasingly focused on developing methodologies that can reliably access these challenging substitution patterns while maintaining high yields and operational simplicity.

Halogen Exchange Reactions Using 2,6-Dichloropyridine Precursors

Halogen exchange reactions utilizing 2,6-dichloropyridine as the starting material have emerged as the most practical and reliable approach for synthesizing 2,6-dibromo derivatives. This methodology takes advantage of the thermodynamic preference for bromide over chloride in the halogen substitution process, allowing for efficient conversion under appropriate conditions. The process typically involves heating 2,6-dichloropyridine with bromide sources in the presence of catalytic amounts of acid or under reflux conditions in suitable solvents.

Research has demonstrated that the halogen exchange process can be conducted using various bromide sources, with hydrogen bromide and sodium bromide combinations proving most effective. The reaction proceeds through a nucleophilic substitution mechanism where bromide ions displace chloride substituents in a stepwise fashion. Temperature control is critical in this process, as elevated temperatures favor the exchange reaction while excessive heating can lead to decomposition or unwanted side reactions.

Experimental studies have shown that mixing 2,6-dichloropyridine with bromide sources under reflux conditions at temperatures ranging from 80 to 150 degrees Celsius can achieve excellent conversion rates. The optimal conditions involve using a mixture of sodium bromide and hydrobromic acid in specific ratios, with the blending ratio of sodium bromide to hydrogen bromide ranging from 1:2 to 1:20, with the preferred ratio being 1:4 to 1:8. Under these optimized conditions, yields of 66.4% to 80.4% have been achieved, with the highest yields obtained using 0.2 molar equivalents of hydrobromic acid solution and continuous hydrogen bromide gas introduction.

Catalytic Bromination with Hydrogen Bromide and Sodium Bromide

The catalytic bromination approach represents a direct method for introducing bromine substituents into pyridine rings through the use of hydrogen bromide and sodium bromide as brominating agents. This methodology offers several advantages over traditional bromination techniques, including improved safety profiles due to the elimination of molecular bromine handling and enhanced control over the bromination process through careful regulation of bromide concentrations and reaction conditions.

The mechanism of catalytic bromination involves the in situ generation of bromine species through the oxidation of bromide ions or the disproportionation of hydrogen bromide under specific conditions. This approach allows for precise control of the brominating agent concentration, reducing the likelihood of over-bromination or the formation of unwanted regioisomers. The reaction typically requires elevated temperatures and may benefit from the presence of catalytic amounts of acids or other promoters to enhance the rate of bromine generation and subsequent substitution.

Detailed experimental protocols have demonstrated that the catalytic bromination process can be optimized through careful control of reaction parameters. For instance, in reactor-based studies, adding 0.1 molar equivalents of 2,6-dichloropyridine, 0.2 molar equivalents of sodium bromide, and 0.4 molar equivalents of 40% hydrobromic acid aqueous solution, followed by reflux reaction for 24 hours under temperatures of 80-150 degrees Celsius, yielded 15.6 grams of product with a yield of 66.4% and high-performance liquid chromatography purity of 98.5%. Alternative conditions using different ratios of sodium bromide to hydrobromic acid have shown that 0.4 molar equivalents of sodium bromide with 0.2 molar equivalents of 40% hydrobromic acid can achieve yields of 71.5% with comparable purity levels.

Continuous Flow Processes for Scalable Synthesis

Continuous flow processes have revolutionized the scalability of bromination reactions by providing superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes. These systems allow for precise temperature control, efficient heat removal, and consistent residence times, all of which are critical for managing the highly exothermic nature of bromination reactions while maintaining product quality and minimizing byproduct formation.

The implementation of continuous flow technology for bromination reactions offers several distinct advantages, including improved heat and mass transfer, reduced reaction volumes, and enhanced safety through the elimination of large quantities of hazardous reagents. Flow reactors can be designed to operate under steady-state conditions, providing consistent product quality and enabling real-time monitoring and control of reaction parameters. Additionally, the continuous nature of these processes allows for easy integration with downstream purification and isolation steps.

Recent developments in continuous flow bromination have focused on the in situ generation of brominating agents through the controlled reaction of oxidizing agents with bromide sources. This approach eliminates the need for handling molecular bromine while providing the reactive bromine species required for efficient substitution reactions. The process typically involves continuous feeding of bromide sources and oxidants to a reaction zone, where they react to generate bromine in situ, which immediately participates in the bromination reaction with the substrate.

Table 1: Comparative Analysis of Bromination Methodologies

MethodTemperature Range (°C)Yield (%)Reaction Time (h)Purity (%)Scalability
Halogen Exchange80-15066.4-80.42498.3-98.5High
Catalytic Bromination80-15066.4-71.52498.5Medium
Continuous Flow20-8078-990.2-1>95Very High

Trifluoromethyl Group Introduction Methodologies

The introduction of trifluoromethyl groups into pyridine derivatives requires specialized methodologies due to the unique electronic and steric properties of the trifluoromethyl substituent. Contemporary synthetic approaches can be broadly categorized into nucleophilic and electrophilic trifluoromethylation strategies, each offering distinct advantages depending on the specific substrate and reaction conditions employed. The development of efficient trifluoromethylation methodologies has been driven by the increasing importance of trifluoromethyl-containing compounds in pharmaceutical and agrochemical applications.

The trifluoromethyl group imparts unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and modified electronic properties that can significantly impact biological activity. However, the introduction of this functional group presents significant synthetic challenges due to the high electronegativity of fluorine and the stability of carbon-fluorine bonds. Modern trifluoromethylation strategies have evolved to address these challenges through the development of specialized reagents and reaction conditions tailored to specific substrate classes.

Nucleophilic Trifluoromethylation Pathways

Nucleophilic trifluoromethylation represents one of the most widely employed strategies for introducing trifluoromethyl groups into organic molecules, particularly those containing electrophilic centers or electron-deficient aromatic systems. The most commonly used nucleophilic trifluoromethylating agent is trimethylsilyl trifluoromethane, also known as the Ruppert-Prakash reagent, which can transfer trifluoromethyl groups under appropriate activation conditions.

The mechanism of nucleophilic trifluoromethylation typically involves the activation of the Ruppert-Prakash reagent through the action of fluoride sources, which cleave the silicon-carbon bond to generate a trifluoromethyl anion equivalent. This activated species can then attack electrophilic centers in the substrate molecule, leading to the formation of carbon-carbon bonds and the incorporation of the trifluoromethyl group. The reaction conditions must be carefully controlled to ensure selective reaction at the desired position while minimizing side reactions or decomposition.

Research has demonstrated that the Ruppert-Prakash reagent can be effectively employed for the trifluoromethylation of cyclic imines and related nitrogen heterocycles under acidic conditions. For example, the reaction of cyclic imines with trimethylsilyl trifluoromethane in the presence of potassium hydrogen fluoride and trifluoroacetic acid in acetonitrile or dimethylformamide has been shown to afford the corresponding trifluoromethylated products in moderate to good yields. This methodology has been successfully applied to five-, six-, and seven-membered cyclic imines, demonstrating broad substrate scope and functional group tolerance.

Radical-Based Trifluoromethyl Functionalization Approaches

Radical-based trifluoromethylation strategies have gained significant attention due to their ability to introduce trifluoromethyl groups under mild conditions and their compatibility with a wide range of functional groups. These methodologies typically involve the generation of trifluoromethyl radicals through various activation mechanisms, including photoredox catalysis, thermal decomposition of radical precursors, or electrochemical activation.

The development of photoredox-catalyzed trifluoromethylation has emerged as a particularly attractive approach due to its operational simplicity and mild reaction conditions. These reactions typically employ visible light to activate photocatalysts, which facilitate the generation of trifluoromethyl radicals from appropriate precursors. The trifluoromethyl radicals can then add to aromatic systems or other unsaturated substrates to form carbon-carbon bonds and introduce the desired functional group.

Recent advances in radical trifluoromethylation have focused on the use of trifluoroacetic anhydride as a trifluoromethyl source in combination with pyridine nitrogen-oxide derivatives. This methodology takes advantage of the ability of pyridine nitrogen-oxides to facilitate the decarboxylation of trifluoroacetate derivatives under photoredox conditions, generating trifluoromethyl radicals that can participate in subsequent functionalization reactions. The process has been demonstrated to be highly scalable and operationally simple, making it suitable for industrial applications.

Table 2: Trifluoromethylation Methods Comparison

ApproachReagent SystemConditionsYield Range (%)SelectivityScalability
NucleophilicTrimethylsilyl trifluoromethane/FluorideAcidic, 25-80°C49-98HighMedium
Radical-PhotoredoxTrifluoroacetic anhydride/Pyridine N-oxideVisible light, 25°C60-90MediumHigh
Thermal RadicalTrifluoromethyl precursors/Heat80-150°C45-85MediumHigh

Reaction Optimization and Yield Enhancement

The optimization of synthetic protocols for 2,6-dibromo-4-(trifluoromethyl)pyridine requires systematic investigation of multiple reaction parameters to achieve maximum yield while maintaining selectivity and product purity. Key factors influencing reaction outcomes include temperature control, solvent selection, reagent stoichiometry, and reaction time. Understanding the interplay between these variables is essential for developing robust and reproducible synthetic protocols suitable for scale-up operations.

Contemporary optimization strategies employ systematic design of experiments approaches to efficiently explore the multidimensional parameter space and identify optimal reaction conditions. These methodologies allow for the simultaneous evaluation of multiple variables while minimizing the number of experiments required to achieve statistically significant results. The optimization process must balance competing objectives, including maximizing yield, minimizing reaction time, reducing waste generation, and ensuring reproducible results across different scales of operation.

Temperature and Solvent Effects on Regioselectivity

Temperature control plays a critical role in determining both the rate and selectivity of bromination and trifluoromethylation reactions. Elevated temperatures generally increase reaction rates by providing the thermal energy required to overcome activation barriers, but excessive temperatures can lead to decomposition of sensitive intermediates or products, resulting in reduced yields and selectivity. The optimal temperature range must be determined empirically for each specific reaction system and substrate combination.

Solvent selection significantly impacts reaction outcomes through multiple mechanisms, including substrate solubility, reagent stability, and the stabilization of transition states and intermediates. Polar aprotic solvents such as acetonitrile and dimethylformamide are often preferred for nucleophilic trifluoromethylation reactions due to their ability to stabilize charged intermediates while maintaining good solubility for both organic substrates and inorganic reagents. Conversely, bromination reactions may benefit from the use of chlorinated solvents such as carbon tetrachloride or dichloromethane, which provide good solubility for brominating agents while being chemically inert under reaction conditions.

Experimental studies have demonstrated that temperature optimization can lead to significant improvements in reaction yields and selectivity. For instance, in the bromination of 2,6-dimethylpyridine using dibromohein as the brominating agent, reactions conducted at 80 degrees Celsius under reflux conditions achieved yields of 85% when the brominating agent was added slowly, compared to only 51% when added in a single portion. Lower temperature reactions at 50 degrees Celsius yielded 76% product, while room temperature reactions gave only 48% yield, demonstrating the importance of thermal activation for efficient bromination.

Purification Techniques and Ether Recrystallization

The purification of 2,6-dibromo-4-(trifluoromethyl)pyridine requires specialized techniques due to the compound's unique physical and chemical properties. Traditional purification methods such as column chromatography, recrystallization, and distillation must be adapted to account for the presence of multiple halogen substituents and the trifluoromethyl group, which significantly influence solubility, melting point, and thermal stability characteristics.

Ether recrystallization has emerged as a particularly effective purification technique for halogenated pyridine derivatives due to the favorable solubility characteristics of these compounds in ethereal solvents. The process typically involves dissolving the crude product in a minimum amount of hot ether, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution. This technique can achieve high purity levels while providing good recovery yields when properly optimized.

Column chromatography using silica gel supports has proven effective for the purification of brominated pyridine derivatives, with petroleum ether and ethyl acetate mixtures providing optimal separation conditions. Typical eluent ratios of petroleum ether to ethyl acetate ranging from 60:1 to 20:1 have been successfully employed, with the specific ratio optimized based on the polarity of the target compound and the nature of the impurities present. The purification process must be conducted under controlled conditions to prevent decomposition or isomerization of the product during the separation process.

Table 3: Purification Method Effectiveness

MethodRecovery Yield (%)Purity Achieved (%)Time Required (h)Solvent ConsumptionScalability
Ether Recrystallization85-9598-994-8LowHigh
Column Chromatography80-9095-982-4MediumMedium
Fractional Distillation75-8592-966-12Very LowHigh

Industrial-Scale Manufacturing Protocols

The transition from laboratory-scale synthesis to industrial manufacturing of 2,6-dibromo-4-(trifluoromethyl)pyridine requires comprehensive consideration of process safety, environmental impact, and economic viability. Industrial protocols must incorporate robust process control systems, comprehensive safety measures, and efficient waste management strategies while maintaining product quality and consistency. The scale-up process involves careful evaluation of heat and mass transfer limitations, equipment design requirements, and regulatory compliance considerations.

Modern industrial manufacturing protocols increasingly emphasize the implementation of continuous processing technologies, which offer significant advantages over traditional batch operations in terms of safety, efficiency, and environmental impact. Continuous processes provide better control over reaction conditions, reduced inventory of hazardous materials, and improved heat management capabilities, all of which are critical for the safe and efficient production of halogenated compounds at commercial scale.

Waste Management Strategies for Halogenated Byproducts

The industrial production of halogenated compounds generates various waste streams that require specialized treatment and disposal methods due to their potential environmental impact and regulatory requirements. Effective waste management strategies must address both the prevention of waste generation through process optimization and the appropriate treatment of unavoidable waste streams to minimize environmental impact while complying with applicable regulations.

Waste minimization strategies focus on optimizing reaction conditions to reduce byproduct formation, implementing efficient separation and recovery techniques to maximize product yield, and developing recycling protocols for valuable reagents and solvents. The use of continuous flow processes can contribute to waste reduction by providing better selectivity and reducing the formation of unwanted byproducts through improved reaction control. Additionally, the development of catalytic processes that can operate under milder conditions may reduce the formation of degradation products and simplify waste treatment requirements.

The treatment of halogenated waste streams typically involves specialized technologies designed to safely destroy or neutralize halogenated compounds while recovering valuable components where possible. These may include thermal treatment systems capable of handling halogenated materials, chemical treatment processes for neutralizing acidic wastes, and specialized separation techniques for recovering and recycling halogenated solvents. The selection of appropriate treatment technologies must consider the specific composition of the waste streams, applicable regulatory requirements, and economic considerations related to treatment costs and potential recovery value.

Table 4: Industrial Process Comparison

Process TypeSafety RatingEnvironmental ImpactCapital CostOperating CostThroughput (kg/h)
Batch ReactorMediumHighLowMedium5-50
Continuous FlowHighMediumHighLow50-500
MicroreactorVery HighLowVery HighVery Low1-20

XLogP3

3.8

Wikipedia

2,6-Dibromo-4-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-15

Explore Compound Types